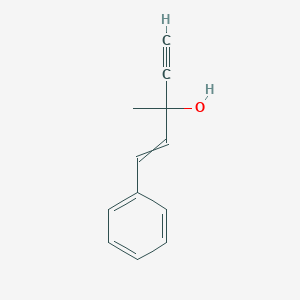
3-Methyl-1-phenylpent-1-en-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenylpent-1-en-4-yn-3-ol is an organic compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.2390 g/mol . This compound is characterized by the presence of a phenyl group, a pentenyl chain, and an alcohol functional group. It is known for its unique structure, which combines alkyne, alkene, and alcohol functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylpent-1-en-4-yn-3-ol can be achieved through various synthetic routes. One common method involves the reaction of phenylacetylene with 3-methyl-1-penten-4-yn-3-ol under specific conditions . The reaction typically requires a catalyst, such as palladium or ruthenium, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves continuous-flow liquid-phase conditions. This method allows for efficient hydrogenation of the compound using palladium catalysts . The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-phenylpent-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of 3-methyl-1-phenylpentane.
Substitution: Formation of halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenylpent-1-en-4-yn-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenylpent-1-en-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, while the phenyl group provides stability and enhances its binding affinity to target molecules . The alcohol functional group can form hydrogen bonds, further influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-penten-4-yn-3-ol: An acetylenic alcohol with similar structural features.
1-Pentyn-3-ol, 3-methyl-: Known for its use in organic synthesis and as a reactant in various chemical reactions.
Uniqueness
3-Methyl-1-phenylpent-1-en-4-yn-3-ol stands out due to its combination of phenyl, alkyne, alkene, and alcohol functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
56188-07-9 |
|---|---|
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
3-methyl-1-phenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C12H12O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h1,4-10,13H,2H3 |
Clave InChI |
KMAKBCYNNCCSIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC1=CC=CC=C1)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


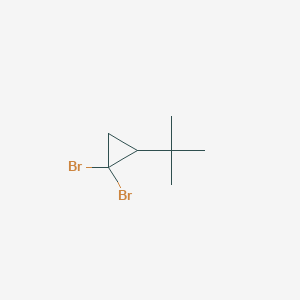
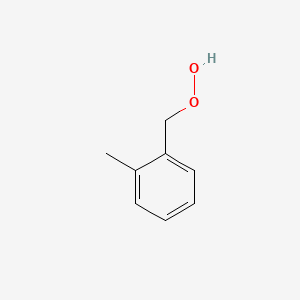
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
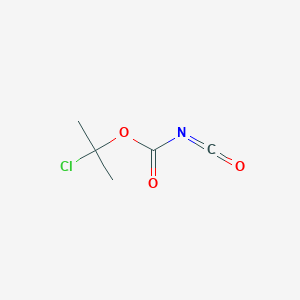
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
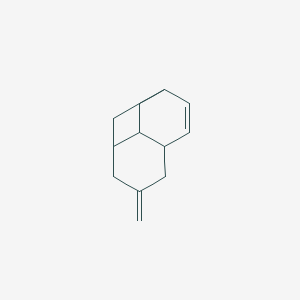

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)


![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
